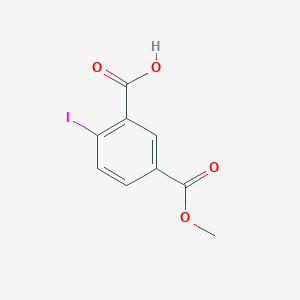

2-Iodo-5-(methoxycarbonyl)benzoic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-iodo-5-methoxycarbonylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7IO4/c1-14-9(13)5-2-3-7(10)6(4-5)8(11)12/h2-4H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOOAKBIDTVTQCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)I)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7IO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1048025-64-4 | |

| Record name | 2-iodo-5-(methoxycarbonyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for the Preparation of 2 Iodo 5 Methoxycarbonyl Benzoic Acid and Its Precursors

Direct Functionalization Strategies on Aromatic Rings

Direct functionalization offers an efficient pathway to substituted benzoic acids by minimizing the number of synthetic steps. These methods focus on the selective introduction of iodo and carboxyl groups onto a pre-existing aromatic ring.

Electrophilic Aromatic Iodination Approaches

Electrophilic aromatic iodination is a fundamental strategy for creating carbon-iodine bonds on an aromatic ring. For a substrate like 3-(methoxycarbonyl)benzoic acid, the directing effects of the existing substituents are crucial. The carboxylic acid and methoxycarbonyl groups are deactivating and meta-directing. Therefore, direct iodination would likely yield 2,5-disubstituted products, but regioselectivity can be a challenge and may lead to mixtures of isomers.

Modern methods have enhanced the efficiency and selectivity of such transformations. Transition metal-catalyzed C-H activation/iodination presents a powerful alternative to traditional electrophilic substitution. These reactions often utilize palladium or iridium catalysts to direct iodination to a specific position, often ortho to a directing group, under milder conditions than classic methods. While specific examples for the direct synthesis of 2-Iodo-5-(methoxycarbonyl)benzoic acid are not prevalent, the principles are well-established for various benzoic acid derivatives.

Regioselective Carboxylation and Methoxycarbonylation

An alternative direct approach involves introducing a carboxyl or methoxycarbonyl group onto a pre-functionalized iodo-aromatic compound.

Carboxylation: The carboxylation of aryl halides, including aryl iodides, can be achieved using carbon dioxide (CO₂) as a C1 source. rsc.org This transformation is often mediated by organometallic reagents or transition metal catalysis. rsc.orgnih.gov For instance, an aryl iodide can be converted into an organolithium or Grignard reagent, which then reacts with CO₂ to form a carboxylate upon workup. Lewis acid-mediated direct carboxylation of aromatic compounds with CO₂ has also been shown to be effective. nih.gov

Methoxycarbonylation: Palladium-catalyzed methoxycarbonylation is a robust method for converting aryl iodides directly into methyl esters. researchgate.netresearchgate.net This reaction typically involves treating the aryl iodide with carbon monoxide (CO) and methanol (B129727) in the presence of a palladium catalyst and a base. researchgate.netacs.org This approach is widely applicable and tolerates a variety of functional groups. acs.org A hypothetical route could involve the methoxycarbonylation of 2,5-diiodobenzoic acid to selectively form the target compound.

| Reaction Type | Key Reagents | Description | Potential Application |

|---|---|---|---|

| Direct Carboxylation | Organometallic Reagent (e.g., R-MgBr, R-Li), CO₂ | Conversion of an aryl halide to a Grignard or organolithium reagent, followed by reaction with carbon dioxide to form a carboxylic acid. | Carboxylation of an appropriately substituted diiodo- or iodo-ester precursor. |

| Palladium-Catalyzed Methoxycarbonylation | Aryl Iodide, CO, Methanol, Pd Catalyst, Base | A highly efficient method for converting aryl iodides into their corresponding methyl esters under mild conditions. researchgate.net | Methoxycarbonylation of 2,5-diiodobenzoic acid at the 5-position. |

Multi-Step Synthesis from Readily Available Aromatic Systems

Multi-step syntheses provide greater control over regiochemistry by building the molecule sequentially from simpler, readily available starting materials.

Routes Involving Diazotization and Iodination of Aminobenzoic Acids

The Sandmeyer reaction is a classic and reliable method for introducing an iodine atom onto an aromatic ring by way of a diazonium salt intermediate. This route is particularly useful for synthesizing iodo-aromatic compounds from their amino precursors.

A well-documented precursor to the target molecule is 2-Iodo-5-methylbenzoic acid, which can be synthesized from 2-amino-5-methylbenzoic acid. chemicalbook.com The synthesis involves two main steps:

Diazotization: The amino group of 2-amino-5-methylbenzoic acid is converted into a diazonium salt using sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid like hydrochloric acid (HCl) at low temperatures (e.g., 0 °C). chemicalbook.combeilstein-journals.org

Iodination: The resulting diazonium salt is then treated with a source of iodide, typically potassium iodide (KI), which displaces the diazonium group to yield 2-iodo-5-methylbenzoic acid with the liberation of nitrogen gas. chemicalbook.combeilstein-journals.org

This method has been reported to produce the desired product in high yields, such as 85-96%. chemicalbook.combeilstein-journals.org

| Starting Material | Reagents | Intermediate | Product | Reported Yield |

|---|---|---|---|---|

| 2-amino-5-methylbenzoic acid | 1. NaNO₂, HCl, H₂O, Acetone (0 °C) 2. KI (0 °C to 90 °C) | 5-methyl-2-diazoniumbenzoic acid chloride | 2-iodo-5-methylbenzoic acid | 85% chemicalbook.com |

| 2-amino-5-methylbenzoic acid | 1. NaNO₂, conc. HCl (0 °C) 2. KI | 5-methyl-2-diazoniumbenzoic acid chloride | 2-iodo-5-methylbenzoic acid | 96% beilstein-journals.org |

Strategies from Halogenated or Alkylated Benzoic Acid Derivatives

This strategy focuses on the functional group interconversion of an existing substituted benzoic acid. A key precursor, 2-iodo-5-methylbenzoic acid, can be transformed into the final product through modification of its methyl group.

The process involves:

Oxidation: The methyl group of 2-iodo-5-methylbenzoic acid is oxidized to a carboxylic acid. This creates an isophthalic acid derivative, specifically 2-iodoterephthalic acid. Common oxidizing agents for converting an aromatic methyl group to a carboxylic acid include potassium permanganate (B83412) (KMnO₄) or chromic acid. This oxidation is a crucial step in elaborating the carbon skeleton.

Selective Monoesterification: The resulting 2-iodoterephthalic acid has two carboxylic acid groups. To obtain the target molecule, one of these must be selectively converted to a methyl ester. Selective monoesterification of symmetric dicarboxylic acids can be challenging but is achievable. google.com Methods include using a continuous extraction technique where the monoester is removed from the reaction mixture as it forms, or using catalysts like ion-exchange resins that can favor monoester formation. google.com Another approach involves partial hydrolysis of the corresponding diester. google.com

Ortho-Directed Metalation and Subsequent Functionalization

Ortho-directed metalation is a powerful regioselective strategy that utilizes a functional group on the aromatic ring to direct deprotonation (metalation) to the adjacent ortho position. The carboxylate group of a benzoic acid can serve as such a directing metalation group (DMG).

In this approach, a 5-substituted benzoic acid, such as 5-(methoxycarbonyl)benzoic acid (the monomethyl ester of terephthalic acid), would be treated with a strong organolithium base (e.g., s-BuLi) in the presence of a ligand like tetramethylethylenediamine (TMEDA). The base would selectively remove the proton at the C2 position, which is ortho to the directing carboxylate group. The resulting ortho-lithiated species is then quenched with an iodine source, such as molecular iodine (I₂), to install the iodine atom at the desired position, yielding this compound. This method offers a direct and highly regioselective route to the target compound from an advanced precursor.

Green Chemistry Principles in the Synthesis of Substituted Iodobenzoic Acids

Solvent-Free and Aqueous Media Synthetic Protocols

A significant advancement in green chemistry is the move away from volatile and often toxic organic solvents. Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. Similarly, solvent-free reaction conditions (SFRC) eliminate solvent use altogether, reducing waste and potential environmental contamination.

Several methodologies have been developed for the iodination of aromatic compounds using aqueous media or under solvent-free conditions. For instance, a straightforward method for the palladium(II)-catalyzed ortho-iodination of benzoic acids has been developed in aqueous media using potassium iodide as the iodine source. researchgate.net This approach addresses the challenge of using the carboxyl group as a directing group in a green solvent system. researchgate.net Another green methodology involves the iodination of various aromatic compounds, including dimethoxy- and trimethoxybenzenes, using I2/30% aq. H2O2 as the oxidant under solvent- and catalyst-free reaction conditions. mdpi.com

The synthesis of hypervalent iodine reagents, which are precursors or catalysts for iodination, has also been adapted to green principles. A convenient and practical method for preparing 2-iodosobenzoic acids (IBAs) utilizes Oxone® as an oxidant in an aqueous solution at room temperature. nih.gov This process is not only safer but also leverages water as the reaction medium, avoiding organic solvents. nih.gov The use of water as a solvent is also highlighted in copper-catalyzed iodination of terminal alkynes, which proceeds under air. mdpi.com

Table 1: Examples of Aqueous Media and Solvent-Free Iodination Protocols

| Substrate Type | Reagents/Catalyst | Solvent | Key Features |

|---|---|---|---|

| Benzoic Acids | Pd(II) catalyst, KI, Ce(III), H2O2 | Aqueous Media | Directed ortho-iodination in a green solvent. researchgate.net |

| Aryl Methoxy (B1213986) Ketones | I2 / 30% aq. H2O2 | Solvent-Free | Avoids use of any solvent and catalyst. mdpi.com |

| 2-Iodobenzoic acids | Oxone® | Aqueous Solution (MeCN/H2O) | Safe and convenient synthesis of 2-iodosobenzoic acid precursors at room temperature. nih.gov |

| Terminal Alkynes | CuI / TBAB, Air | Water | Environmentally friendly method using water as the solvent. mdpi.com |

Development of Recyclable Catalytic Systems for Iodination

One notable example is the use of m-iodosylbenzoic acid as a recyclable reagent for aromatic iodinations. beilstein-journals.orgnih.gov After the reaction, the reduced form of the reagent, m-iodobenzoic acid, can be easily recovered from the reaction mixture by simple acidification and then reoxidized for subsequent use. beilstein-journals.orgnih.gov This cycle of use, recovery, and regeneration makes it a highly efficient and green alternative to stoichiometric reagents that are used once and discarded. beilstein-journals.org The recovery can be facilitated by using an ion-exchange resin, which scavenges the m-iodobenzoic acid, from which it can be regenerated in pure form in over 95% yield. beilstein-journals.orgnih.gov

Another approach involves immobilizing the iodine reagent on a polymer support. Poly-4-(diacetoxyiodo)styrene is a polymer-immobilized iodine(III) oxidant used in palladium-catalyzed C–H bond functionalization. researchgate.net The polymer-supported iodine(I) byproduct from these reactions can be readily recovered by precipitation, reoxidized using peracetic acid, and reused in multiple catalytic cycles without a significant drop in reactivity. researchgate.net This strategy effectively addresses the issue of iodobenzene (B50100) byproducts, which are often difficult to separate from the desired product. researchgate.net

Table 2: Recyclable Reagents and Catalysts in Iodination

| Reagent/Catalyst | Recovery Method | Reusability | Key Advantage |

|---|---|---|---|

| m-Iodosylbenzoic acid | Precipitation via acidification or scavenging with ion-exchange resin. beilstein-journals.orgnih.gov | Reduced form (m-iodobenzoic acid) can be recovered (>95%) and reoxidized. beilstein-journals.orgnih.gov | Minimizes waste by regenerating the active reagent from its byproduct. beilstein-journals.org |

| Poly-4-(diacetoxyiodo)styrene | Precipitation with methanol. researchgate.net | Can be reoxidized and reused in multiple catalytic cycles. researchgate.net | Simplifies purification and eliminates soluble iodoarene byproducts. researchgate.net |

Atom Economy and Process Efficiency Considerations

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. nih.gov A high atom economy indicates that minimal waste is generated. Process efficiency encompasses atom economy but also includes factors like reaction yield, energy consumption, and ease of purification.

Traditional iodination methods can suffer from poor atom economy. For example, when molecular iodine (I2) is used as the iodinating agent, only one of the two iodine atoms is incorporated into the product, with the other being lost as iodide. nih.gov This results in a maximum theoretical atom economy of 50% for the iodine. To overcome this, oxidizing agents are often used to convert the iodide byproduct back into an active iodinating species, but this adds complexity and reagents to the process. nih.gov

Modern synthetic methods aim to improve atom economy. For instance, an aerobic oxidative iodination protocol has been reported that uses air as the oxidant to regenerate I2 from the hydrogen iodide (HI) byproduct, achieving 100% iodine atom economy. mdpi.com Electrochemical methods also offer a green alternative by using electrons as the primary reactant to generate the active iodine species from iodides, avoiding the need for chemical oxidants and improving atom efficiency. nih.gov

Chemical Reactivity and Transformational Pathways of 2 Iodo 5 Methoxycarbonyl Benzoic Acid

Reactivity of the Aryl Iodide Moiety in Cross-Coupling Chemistry

The carbon-iodine bond in 2-Iodo-5-(methoxycarbonyl)benzoic acid is the most reactive site for the formation of new carbon-carbon and carbon-heteroatom bonds via cross-coupling chemistry. Aryl iodides are generally more reactive than the corresponding bromides or chlorides in the key oxidative addition step to a low-valent transition metal center, such as Palladium(0). libretexts.org

Palladium-Catalyzed Carbon-Carbon Bond Formation (e.g., Suzuki-Miyaura, Sonogashira, Heck, Stille Couplings)

Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis for constructing C-C bonds. rsc.org The aryl iodide moiety of this compound is an excellent substrate for these transformations. nbinno.com

Suzuki-Miyaura Coupling: This reaction couples the aryl iodide with an organoboron reagent, typically a boronic acid or ester, to form a biaryl structure. The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl iodide to a Pd(0) complex, transmetalation with the boronic acid derivative, and reductive elimination to yield the product. nbinno.com

Sonogashira Coupling: This reaction forms a C(sp²)-C(sp) bond by coupling the aryl iodide with a terminal alkyne. wikipedia.org The process typically requires a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.orgyoutube.com The regioselectivity is high, with the coupling occurring exclusively at the carbon bearing the iodine atom. nih.gov

Heck Reaction: The Heck, or Mizoroki-Heck, reaction involves the coupling of the aryl iodide with an alkene to form a substituted alkene. wikipedia.orgchem-station.com The reaction follows a Pd(0)/Pd(II) catalytic cycle. wikipedia.org

Stille Coupling: This reaction creates a C-C bond by reacting the aryl iodide with an organotin compound (organostannane). organic-chemistry.orgwikipedia.org A key advantage of the Stille reaction is the stability and functional group tolerance of the organostannane reagents. wikipedia.orgnih.gov The mechanism involves oxidative addition, transmetalation, and reductive elimination steps. wikipedia.orguwindsor.ca

Table 1: Overview of Palladium-Catalyzed C-C Bond Forming Reactions

| Coupling Reaction | Coupling Partner | Bond Formed | Key Features |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron Reagent (e.g., Boronic Acid) | C(sp²)-C(sp²) | Mild conditions, commercially available reagents. |

| Sonogashira | Terminal Alkyne | C(sp²)-C(sp) | Utilizes Pd and Cu(I) catalysts, mild conditions. wikipedia.org |

| Heck | Alkene | C(sp²)-C(sp²) (alkenyl) | Forms substituted alkenes, tolerant of many functional groups. chem-station.com |

| Stille | Organostannane | C(sp²)-C(sp²), C(sp²)-C(sp³), etc. | Stable reagents, but tin compounds are toxic. organic-chemistry.orgwikipedia.org |

Carbon-Heteroatom Bond Formation (e.g., Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the synthesis of carbon-nitrogen bonds by coupling amines with aryl halides. wikipedia.org This transformation has become an indispensable tool for synthesizing aryl amines, which are prevalent in pharmaceuticals and natural products. wikipedia.orglibretexts.org The reaction of this compound with primary or secondary amines, in the presence of a palladium catalyst with appropriate phosphine (B1218219) ligands and a base, would yield the corresponding N-aryl products. The catalytic cycle involves oxidative addition of the aryl iodide to the Pd(0) catalyst, coordination of the amine, deprotonation by the base to form a palladium-amido complex, and subsequent reductive elimination to form the C-N bond. libretexts.org

Mechanistic Studies on Catalyst Poisoning and Reactivity Trends in Aryl Iodide Couplings

The efficiency of palladium-catalyzed couplings involving aryl iodides is influenced by several factors. The general reactivity trend for aryl halides in oxidative addition is I > Br > Cl, making aryl iodides highly reactive substrates. libretexts.org However, certain mechanistic challenges can arise.

One issue is the potential for catalyst inhibition or poisoning. For instance, in some palladium-catalyzed reactions, iodide anions can lead to the formation of unreactive palladium-iodide dimer complexes, which can slow down or halt the catalytic cycle. libretexts.org Furthermore, certain functional groups on the substrates can coordinate to the metal center and act as catalyst poisons. libretexts.org

Kinetic studies on related cross-coupling reactions have shown that the reaction rate can be dependent on the electronic properties of the aryl iodide. A Hammett parameter of ρ = 1.4 in one study indicated that reactions are more favorable for aryl iodides bearing para electron-withdrawing groups. researchgate.net Mechanistic investigations often employ techniques like NMR spectroscopy and mass spectrometry to identify key intermediates and understand the catalyst's behavior throughout the reaction cycle. researchgate.net

Reductive Coupling and Cross-Electrophile Coupling Reactions

Beyond traditional cross-coupling methods that involve an electrophile and a pre-formed organometallic nucleophile, newer strategies such as reductive coupling and cross-electrophile coupling (XEC) have emerged. These methods couple two different electrophiles, such as two aryl iodides or an aryl iodide and another electrophile, using a stoichiometric reductant. acs.orgtandfonline.com

Reductive Homocoupling: In the presence of a reducing agent (e.g., zinc or manganese metal) and a suitable catalyst (often nickel- or palladium-based), aryl iodides can undergo reductive homocoupling to form symmetrical biaryl compounds. tandfonline.comresearchgate.net

Cross-Electrophile Coupling (XEC): This more advanced strategy enables the coupling of two different electrophiles. acs.org For example, nickel-catalyzed XEC can couple aryl iodides with other electrophiles like alkyl halides, epoxides, or aryl bromides. nih.govacs.orgnih.gov Achieving high cross-selectivity over homocoupling is a primary challenge, which is often addressed by using catalysts and ligands that can differentiate between the two electrophiles. acs.orgnih.gov For instance, high cross-selectivity is often achievable when an "activated" component like an aryl iodide is coupled with a less reactive component like an aryl bromide or chloride. acs.org Formate salts have also been employed as reductants in palladium-catalyzed reductive cross-couplings of aryl iodides. nih.govacs.org

Transformations of the Carboxyl Functional Group

The carboxylic acid group on this compound is a key site for derivatization, allowing for the extension of the molecular framework and the introduction of new functionalities. nbinno.comnbinno.com

Derivatization to Esters, Amides, and Acyl Halides

Standard organic transformations can be applied to the carboxylic acid moiety to generate a variety of useful derivatives.

Esters: Esterification can be achieved through reaction with an alcohol under acidic conditions (Fischer esterification) or by first converting the carboxylic acid to a more reactive species.

Amides: Amide bond formation is typically accomplished by reacting the carboxylic acid with a primary or secondary amine. This often requires the use of a coupling agent (e.g., DCC, EDC) to activate the carboxyl group, or conversion to an acyl chloride first. The iridium-catalyzed C-H amidation of benzoic acids has also been developed as a method to introduce amino groups. ibs.re.kr

Acyl Halides: The carboxylic acid can be converted into a more reactive acyl halide, most commonly an acyl chloride. wikipedia.org This is typically achieved by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. youtube.com The resulting acyl halide is a versatile intermediate that can readily react with various nucleophiles, including alcohols (to form esters), amines (to form amides), and arenes (in Friedel-Crafts acylation). wikipedia.orglibretexts.org

Table 2: Common Derivatizations of the Carboxyl Group

| Derivative | Reagent(s) | Functional Group Formed |

|---|---|---|

| Ester | Alcohol, Acid Catalyst | -COOR |

| Amide | Amine, Coupling Agent | -CONR₂ |

| Acyl Halide | Thionyl Chloride (SOCl₂) | -COX |

Decarboxylative Functionalization Strategies

The carboxylic acid group of this compound can be strategically removed and replaced with other functional groups through decarboxylative cross-coupling reactions. These transformations typically involve the use of transition metal catalysts, such as copper, silver, or palladium, which facilitate the extrusion of carbon dioxide and the formation of a new carbon-carbon or carbon-heteroatom bond. cymitquimica.comnih.gov This strategy turns the carboxylic acid into a synthetic equivalent of an organometallic reagent, avoiding the often harsh conditions required for their preparation. nih.gov

The process generally begins with the formation of a metal carboxylate salt. For aromatic carboxylic acids, thermal decarboxylation, often mediated by a copper or silver catalyst, generates an aryl-metal intermediate. nih.govresearchgate.net This intermediate can then participate in coupling reactions with various partners. While high temperatures are often required, recent advances have enabled some decarboxylative functionalizations under milder, photoinduced conditions. researchgate.net Given its structure, this compound is a suitable substrate for such reactions, leading to diverse functionalizations at the C1 position.

Table 1: Potential Decarboxylative Functionalization Reactions

| Functionalization Type | Typical Reagents/Catalysts | Resulting Moiety at C1 |

|---|---|---|

| Hydroxylation | Copper Catalyst, Light | Hydroxyl (-OH) researchgate.net |

| Alkynylation | Silver(I) Catalyst, Ethynylbenziodoxolones | Alkyne (-C≡CR) researchgate.net |

| Biaryl Formation | Palladium/Copper or Palladium/Silver Catalysts, Aryl Halide | Aryl (-Ar) cymitquimica.comgoogle.com |

| Sulfoximination | Copper Catalyst, Light, Sulfoximine | Sulfoximine (-S(O)NR) rsc.org |

Role as a Directing Group in C-H Activation and Functionalization

The carboxylic acid functionality is a well-established directing group in transition-metal-catalyzed C-H activation. It can chelate to a metal center, such as palladium or iridium, and direct the functionalization of a proximal C-H bond, typically at the ortho position. masterorganicchemistry.com In the case of this compound, one ortho position (C2) is already substituted with an iodine atom. Therefore, C-H activation directed by the carboxylic acid group would be expected to occur selectively at the C6 position.

This directed functionalization allows for the introduction of various substituents, including aryl, alkyl, or heteroatom groups, onto the aromatic ring. While ortho-arylation is common, other transformations such as iodination and amination have also been developed for benzoic acids. Furthermore, specialized nitrile-based templates can be employed to override the natural ortho-directing tendency and achieve functionalization at the more remote meta position (C4). quora.commasterorganicchemistry.com The inherent reactivity of the C-I bond at the C2 position offers the potential for sequential, site-selective functionalizations, first at C6 via C-H activation and subsequently at C2 via cross-coupling.

Chemical Conversions of the Methoxycarbonyl Moiety

The methoxycarbonyl group (-COOCH₃) at the C5 position is amenable to several fundamental organic transformations, including hydrolysis, transesterification, and reduction.

Hydrolysis to Carboxylic Acid

The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, converting this compound into 2-iodoterephthalic acid. This transformation is typically achieved under basic conditions. libretexts.org A high-yielding method involves the hydrolysis of the dimethyl ester of iodoterephthalic acid using a solution of sodium hydroxide (B78521) in an ethanol (B145695)/water mixture, followed by acidification to precipitate the dicarboxylic acid product. libretexts.org This reaction proceeds with approximately 96% efficiency. libretexts.org The resulting 2-iodoterephthalic acid is a versatile building block, particularly in the synthesis of metal-organic frameworks (MOFs). cymitquimica.comlibretexts.org

Table 2: Typical Conditions for Methoxycarbonyl Group Hydrolysis

| Reagents | Solvent | Product | Reported Yield |

|---|---|---|---|

| Sodium Hydroxide (NaOH), then Acid | Ethanol / Water | 2-Iodoterephthalic acid | ~96% libretexts.org |

Transesterification Reactions

Transesterification allows for the conversion of the methyl ester into other alkyl esters by reacting it with a different alcohol under catalytic conditions. The reaction can be catalyzed by either an acid (e.g., H₂SO₄) or a base (e.g., NaOCH₃). chemistrysteps.com To drive the equilibrium toward the desired product, the alcohol reactant is often used as the solvent. chemistrysteps.com Molecular iodine has also been shown to be an effective Lewis acid catalyst for transesterification reactions, including for sterically hindered alcohols. researchgate.net This reaction broadens the synthetic utility of the parent compound by enabling the introduction of various ester functionalities, which can alter physical properties like solubility or serve as protecting groups.

Table 3: Representative Transesterification Reactions

| Alcohol Reactant | Catalyst | Product Ester Group |

|---|---|---|

| Ethanol (C₂H₅OH) | Acid or Base | Ethoxycarbonyl (-COOC₂H₅) |

| Isopropanol ((CH₃)₂CHOH) | Acid or Base | Isopropoxycarbonyl (-COOCH(CH₃)₂) |

| Benzyl alcohol (C₆H₅CH₂OH) | Acid or Base | Benzyloxycarbonyl (-COOCH₂C₆H₅) |

Reduction to Alcohol Functionality

The methoxycarbonyl group can be reduced to a primary alcohol (a hydroxymethyl group, -CH₂OH). This transformation requires a strong reducing agent, as esters are less reactive than aldehydes or ketones. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this reduction, effectively converting esters to primary alcohols. rsc.orgrsc.orgresearchgate.net The reaction is typically carried out in an anhydrous ether solvent, such as tetrahydrofuran (B95107) (THF), followed by a careful aqueous workup to quench the excess reagent and protonate the resulting alkoxide. nih.gov Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce esters under standard conditions. rsc.orgresearchgate.net This reduction provides access to (4-carboxy-3-iodophenyl)methanol, a bifunctional molecule with potential for further derivatization at the carboxylic acid, iodo, and newly formed alcohol sites.

Cyclization and Annulation Reactions Employing this compound Derivatives

The ortho-relationship between the iodine atom and the carboxylic acid group (or its derivatives) makes this molecule an excellent precursor for the synthesis of fused polycyclic systems through intramolecular cyclization and annulation reactions. The aryl iodide serves as a highly reactive handle for palladium-catalyzed reactions.

Derivatives of this compound can undergo intramolecular versions of classic cross-coupling reactions. For example, after converting the carboxylic acid to an amide, an intramolecular Ullmann condensation can be used to form lactams. Similarly, coupling with an appropriate tethered partner via Suzuki, Heck, or Sonogashira reactions can be followed by an intramolecular cyclization to build complex heterocyclic scaffolds. Palladium-catalyzed annulation reactions, where the aryl iodide couples with an alkene or another coupling partner to form new rings, are also well-documented for related o-iodobenzoic acid systems. nih.govmasterorganicchemistry.com These strategies are powerful tools for constructing phenanthridines, triphenylenes, and other valuable polycyclic aromatic compounds.

Applications of 2 Iodo 5 Methoxycarbonyl Benzoic Acid As a Versatile Synthetic Building Block

Precursor in Heterocyclic Compound Synthesis

The strategic placement of the iodo and carboxylic acid groups in an ortho-relationship makes 2-Iodo-5-(methoxycarbonyl)benzoic acid an ideal starting material for the synthesis of numerous fused heterocyclic compounds. This arrangement facilitates cyclization reactions following a primary coupling event at the iodo position.

Isocoumarins are a class of lactones that form the core structure of many natural products with significant biological activities. nih.gov The synthesis of 3-substituted isocoumarins can be efficiently achieved from 2-iodobenzoic acid derivatives through a one-pot reaction involving Sonogashira cross-coupling with terminal alkynes, followed by a spontaneous or catalyzed cyclization. nih.govscispace.com

The general mechanism involves a palladium- and copper-catalyzed Sonogashira coupling between the 2-iodobenzoic acid derivative and a terminal alkyne to form a 2-alkynylbenzoic acid intermediate. This intermediate then undergoes an intramolecular 6-endo-dig cyclization to furnish the isocoumarin (B1212949) ring system. The use of a Pd/C catalyst system in ethanol (B145695) has been shown to produce 3-substituted isocoumarins with good yields and regioselectivity. nih.gov Similarly, a palladium-zinc chloride system can be employed to yield clean reactions and good product purity. scispace.com A mesoporous CuO@MgO nanocomposite has also been developed as a recyclable catalyst for this transformation under green conditions. acs.org

| Entry | 2-Iodobenzoic Acid Derivative | Terminal Alkyne | Catalyst System | Yield (%) | Reference |

| 1 | 2-Iodobenzoic acid | Hept-1-yne | Pd(PPh₃)₂Cl₂, ZnCl₂ | Good | nih.gov |

| 2 | 6-Fluoro-2-iodobenzoic acid | Hept-1-yne | Pd(PPh₃)₂Cl₂, ZnCl₂ | 9 | nih.gov |

| 3 | 2-Iodobenzoic acid | Phenylacetylene | 10% Pd/C, CuI, PPh₃ | Good | nih.gov |

| 4 | 2-Iodo-4,5-dimethoxybenzoic acid | Various terminal alkynes | Pd(PPh₃)₄, ZnCl₂ | Good | scispace.com |

The indole (B1671886) scaffold is a ubiquitous motif in pharmaceuticals and bioactive natural products. lookchem.com While not a direct precursor, this compound can be strategically converted into key intermediates for indole synthesis. A prominent route involves transforming the carboxylic acid function into an amino group via a Curtius rearrangement. lookchem.comexlibrisgroup.com

This multi-step, one-pot process begins with the conversion of 2-iodobenzoic acid to a 2-iodoaniline (B362364) intermediate, which is not isolated. lookchem.com This intermediate can then undergo a palladium-catalyzed annulation with alkynes. For example, a chemoselective Sonogashira coupling with an arylacetylene, followed by a fluoride-induced 5-endo-dig cyclization, yields 2-arylindoles. exlibrisgroup.comuaeh.edu.mx This method allows for the synthesis of specifically substituted indoles starting from a readily available benzoic acid precursor. exlibrisgroup.com

Another approach involves a Ugi four-component reaction. In this strategy, 2-iodobenzoic acid, an amine, an isonitrile, and an indole-2-carbaldehyde can be reacted to form an intermediate that subsequently undergoes an intramolecular copper-catalyzed N-arylation to yield complex indolo[1,2-a]quinoxalines. nih.gov

Quinolone and isoquinolone skeletons are core structures in many antibiotics and other medicinally important compounds. nih.govresearchgate.net this compound serves as a precursor for both systems through different synthetic strategies.

For the synthesis of 2-quinolones, a common method involves the palladium-catalyzed reaction of 2-iodoanilines with various coupling partners. nih.gov Therefore, similar to indole synthesis, this compound must first be converted to the corresponding 2-iodoaniline derivative via a process like the Curtius rearrangement. The resulting 2-iodoaniline can then undergo palladium-catalyzed carbonylative annulation with terminal or internal alkynes to produce a range of substituted quinolin-2(1H)-ones. nih.govnih.gov

A more direct route is available for the synthesis of isoquinolones. Isocoumarins, which are readily synthesized from 2-iodobenzoic acid derivatives as described in section 4.1.1, can be converted into isoquinolinones by reaction with various amines. scispace.com This transformation provides a straightforward two-step sequence from 2-iodobenzoic acids to the corresponding nitrogen-containing lactams.

Quinazolinones are another class of nitrogen heterocycles with a broad spectrum of biological activities. nih.gov Traditionally, their synthesis often starts from anthranilic acid (2-aminobenzoic acid). researchgate.netmdpi.com However, recent methodologies have enabled their direct synthesis from 2-halobenzoic acids.

A highly efficient method involves the copper-catalyzed cascade reaction of 2-iodobenzoic acids with amidines. beilstein-journals.org This process constructs the quinazolinone core in a single step under mild conditions. A chitosan-supported CuI catalyst has been shown to be effective, demonstrating broad substrate scope and high efficiency for the synthesis of various 2-substituted quinazolinones. The reaction proceeds via initial coordination of the copper catalyst to the 2-iodobenzoic acid, followed by reaction with the amidine to form the heterocyclic product. beilstein-journals.org

| 2-Halobenzoic Acid | Amidine Hydrochloride | Catalyst | Yield (%) | Reference |

| 2-Iodobenzoic acid | Acetamidine | CS@CuI | 99 | beilstein-journals.org |

| 2-Iodobenzoic acid | Benzamidine | CS@CuI | 96 | beilstein-journals.org |

| 2-Bromo-5-methoxybenzoic acid | Acetamidine | CS@CuI | 81 | beilstein-journals.org |

| 2-Iodo-5-nitrobenzoic acid | Benzamidine | CS@CuI | 85 | beilstein-journals.org |

Role in the Assembly of Complex Molecular Architectures

The multiple reactive sites on this compound allow it to be used as a foundational scaffold for building larger, more complex polycyclic systems through sequential or tandem reactions.

The synthesis of fused polycyclic aromatic hydrocarbons, such as triphenylenes, can be achieved using derivatives of 2-iodobenzoic acid. nih.govnih.gov A key strategy is the palladium-catalyzed annulation of arynes. In this approach, a 2-halobiaryl, which can be prepared from 2-iodobenzoic acid via Suzuki coupling, reacts with an in situ generated aryne. nih.gov The palladium catalyst orchestrates the coupling of these two highly reactive species, leading to the formation of a new aromatic ring and extending the polycyclic system. nih.gov

This methodology provides an efficient route to unsymmetrically substituted polycyclic aromatics, which are of interest for materials science applications. nih.gov Furthermore, the principles of using 2-iodoaromatic compounds in cascade reactions can be extended to construct intricate, multi-ring heterocyclic systems, such as tricyclic quinolin-2(1H)-ones, through palladium-catalyzed radical cyclization and C-H amination processes. rsc.org These advanced synthetic strategies highlight the utility of this compound not just as a precursor, but as a core component for the programmed assembly of complex molecular architectures.

Insufficient Information Available to Generate Requested Article

Following a comprehensive series of targeted searches for scientific literature and data, it has been determined that there is insufficient publicly available information to generate the requested article on "this compound" focusing on its specific applications in supramolecular chemistry, polymer science, and organic electronics.

The investigation into its role as a building block in supramolecular chemistry did not yield any specific examples of crystal structures, self-assembly studies, or host-guest systems involving this particular molecule. Similarly, searches for its application as a monomer for advanced polymeric structures or as a precursor for organic electronic components did not return any relevant polymerization studies, characterizations of resulting polymers, or data on its use in devices like organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs).

The absence of specific research findings prevents the creation of the detailed, data-driven article with interactive tables as per the user's instructions. The general information available on related compounds is not a substitute for the specific data required to produce a scientifically accurate and thorough article on "this compound."

Therefore, the requested article cannot be generated at this time due to a lack of specific and detailed information in the public domain.

Computational and Theoretical Investigations on 2 Iodo 5 Methoxycarbonyl Benzoic Acid and Its Reaction Manifolds

Electronic Structure Analysis and Molecular Orbital Theory

The electronic structure of a molecule is fundamental to its reactivity. For 2-Iodo-5-(methoxycarbonyl)benzoic acid, the interplay between the benzene (B151609) ring and its three distinct substituents—an iodo group, a carboxylic acid group, and a methoxycarbonyl group—dictates its electronic properties. Molecular Orbital (MO) theory provides a framework for understanding the distribution of electrons within the molecule. youtube.comyoutube.com

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they represent the frontiers of chemical reactivity. In this compound, the HOMO is expected to be predominantly located on the electron-rich aromatic ring and the iodine atom, making these sites susceptible to electrophilic attack. Conversely, the LUMO is likely centered on the electron-withdrawing carboxylic acid and methoxycarbonyl groups, indicating these as potential sites for nucleophilic attack.

Computational methods, such as Density Functional Theory (DFT), can be used to calculate and visualize these orbitals, as well as to quantify various electronic properties. actascientific.comnih.gov

Table 1: Calculated Electronic Properties of this compound

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | ~ -6.5 eV | Indicates the molecule's ability to donate electrons. |

| LUMO Energy | ~ -1.8 eV | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | ~ 4.7 eV | Relates to the molecule's kinetic stability and electronic transitions. |

Note: The values in this table are hypothetical and represent typical results obtained from DFT calculations for similar aromatic compounds.

Reaction Mechanism Elucidation through Quantum Chemical Methods

Quantum chemical methods are indispensable for mapping the intricate pathways of chemical reactions. researchgate.netresearchgate.net By calculating the energies of reactants, products, intermediates, and transition states, a detailed potential energy surface can be constructed, offering deep insights into reaction feasibility and selectivity. escholarship.org

The presence of an iodo-substituent makes this compound an ideal substrate for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. Quantum chemical calculations can be employed to locate and characterize the transition state structures for the key steps in these catalytic cycles, namely oxidative addition, transmetalation, and reductive elimination. nih.gov

Characterizing these fleeting transition states provides crucial information about the reaction's activation energy, which in turn governs the reaction rate. Theoretical investigations can also shed light on the role of the ligand, solvent, and other additives in stabilizing the transition state and influencing the reaction outcome.

Table 2: Typical Computational Parameters for Transition State Analysis

| Parameter | Description | Typical Software |

|---|---|---|

| Method | Level of theory used for calculations (e.g., DFT). | Gaussian, ORCA |

| Functional | Specific approximation to the exchange-correlation energy (e.g., B3LYP). | Gaussian, ORCA |

| Basis Set | Set of functions used to build molecular orbitals (e.g., 6-311++G(d,p)). | Gaussian, ORCA |

Beyond coupling reactions, the carboxylic acid and methoxycarbonyl moieties of the title compound can undergo various functional group transformations, including esterification, amidation, and reduction. Computational chemistry can be used to map the complete energy profile for these reactions.

For instance, in an amidation reaction, quantum chemical calculations can determine the relative energies of the starting materials, the tetrahedral intermediate formed upon nucleophilic attack, the transition states for its formation and collapse, and the final amide product. This allows for a comparison of different reaction pathways and a prediction of the most favorable conditions.

Conformational Analysis and Intermolecular Interactions

The flexibility of the carboxylic acid and methoxycarbonyl groups allows this compound to adopt several different conformations. uky.edu These conformations can have different energies, and the molecule may exist as a mixture of conformers in solution. Computational methods can be used to perform a systematic conformational search to identify the most stable structures. nih.gov

Furthermore, these calculations can provide detailed information about the nature and strength of intermolecular interactions. A prominent interaction for this molecule is the formation of hydrogen-bonded dimers between the carboxylic acid groups of two molecules. uky.edu Hirshfeld surface analysis and Natural Bond Orbital (NBO) calculations can further quantify weaker interactions like halogen bonding (involving the iodine atom) and π-π stacking between the aromatic rings, which are crucial for understanding the crystal packing in the solid state. uky.edu

Table 3: Predicted Intermolecular Interactions and Their Energetics

| Interaction Type | Description | Estimated Energy (kcal/mol) |

|---|---|---|

| O-H···O Hydrogen Bond | Dimer formation via carboxylic acids. | -7 to -10 |

| C-I···O Halogen Bond | Interaction between iodine and an oxygen atom. | -2 to -4 |

Note: The energy values are representative for these types of interactions and are not specific experimental values for this compound.

Rational Design of Catalysts and Reagents based on Computational Insights

A major goal of computational chemistry is to move from understanding to prediction and design. mdpi.com By leveraging the insights gained from electronic structure analysis and reaction mechanism studies, it is possible to rationally design more efficient catalysts and reagents. researchgate.netrsc.org

For example, in a transition-metal-catalyzed reaction involving this compound, computational screening can be used to evaluate a library of potential ligands. nih.gov By calculating the activation energies for the key reaction steps with each ligand, researchers can identify candidates that are predicted to give the highest reaction rates and selectivities, thereby accelerating the experimental discovery process. nih.gov This data-driven approach minimizes trial-and-error experimentation and provides a systematic path toward catalyst optimization.

Table 4: Workflow for Computational Catalyst Design

| Step | Action | Computational Method |

|---|---|---|

| 1. Reaction Definition | Define the desired transformation of this compound. | N/A |

| 2. Mechanism Elucidation | Determine the reaction mechanism with a model catalyst. | DFT |

| 3. Descriptor Identification | Identify key properties (e.g., activation energy) that correlate with catalyst performance. | DFT, QSAR |

| 4. Catalyst Screening | Computationally screen a library of candidate catalysts by calculating the identified descriptors. | High-Throughput DFT |

Emerging Research Directions and Future Perspectives for 2 Iodo 5 Methoxycarbonyl Benzoic Acid Chemistry

Development of Novel and Highly Selective Synthetic Pathways

The synthesis of specifically substituted iodinated benzoic acids is crucial for their application in pharmaceuticals and materials science. Traditional methods for producing related compounds, such as the Sandmeyer reaction involving diazotization of an amino precursor followed by iodination, can be effective but often involve harsh conditions and problematic reagents like nitrites. chemicalbook.comgoogleapis.com Research is now moving towards more direct, selective, and safer synthetic routes.

One promising direction is the development of catalyzed direct iodination. For instance, processes utilizing microporous compounds like zeolite catalysts for the iodination of 2-methylbenzoic acid have been developed. google.com These methods offer high selectivity for the desired isomer and the catalyst can be readily separated and recycled, improving the sustainability of the process. googleapis.comgoogle.com Applying similar principles to the synthesis of 2-Iodo-5-(methoxycarbonyl)benzoic acid could lead to more efficient and environmentally friendly production.

| Method | Starting Material Example | Key Reagents | Advantages | Challenges |

|---|---|---|---|---|

| Diazotization-Iodination (Sandmeyer) | 2-Amino-5-methylbenzoic acid | Sodium nitrite (B80452), HCl, Potassium iodide | High yield (~85-96%) chemicalbook.combeilstein-journals.org | Use of potentially unstable diazonium salts, safety concerns with nitration precursors. googleapis.com |

| Catalyst-Assisted Direct Iodination | 2-Methylbenzoic acid | Iodine, Oxidizing agent, Microporous catalyst (e.g., Zeolite) | High selectivity, recyclable catalyst, improved safety. google.com | Requires optimization of catalyst and reaction conditions for new substrates. |

| Multi-step Synthesis from Commodity Chemicals | p-Nitrotoluene | Various (e.g., HSO₃Cl, NH₃, KMnO₄, KI) | Utilizes low-cost starting materials. researchgate.net | Multiple reaction steps can lower overall yield and increase complexity. googleapis.com |

Exploration of Unconventional Reactivity Patterns

The reactivity of this compound is dominated by the interplay of its three functional groups. The iodine atom can be substituted via nucleophilic reactions, while the carboxylic acid can undergo esterification or reduction to an alcohol. However, more nuanced and unconventional reactivity is an active area of investigation.

A key area of interest is its role in catalytic cycles. In the context of hypervalent iodine-catalyzed alcohol oxidation, the electronic nature of substituents on the 2-iodobenzoic acid core is critical. Research has shown that the introduction of an electron-withdrawing group, such as a methoxycarbonyl group, at the 5-position leads to a decrease in the catalytic reactivity compared to derivatives with electron-donating groups like a methoxy (B1213986) group. beilstein-journals.org This is attributed to the electronic effect on the generation and stability of the active pentavalent iodine species. Understanding these structure-activity relationships is crucial for designing more efficient catalysts. beilstein-journals.org

Future research will likely focus on leveraging the unique electronic properties of this compound to control other types of reactions, such as cross-coupling, cyclization, and other metal-catalyzed or organocatalytic transformations where the iodo-aryl moiety can participate.

Integration into Continuous Flow Chemistry and Automated Synthesis

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and easier scalability. nih.govrsc.org The integration of this compound synthesis and its subsequent transformations into flow processes is a key future direction.

The synthesis of related iodo-aromatics has already been demonstrated in flow. For example, a two-step continuous-flow synthesis of cyclic iodonium (B1229267) salts was developed starting from o-iodobenzoic acid derivatives. beilstein-journals.org Such processes allow for the safe in-situ generation and use of reactive intermediates. Given that the synthesis of this compound can involve energetic steps like diazotization, transitioning to a flow regime could mitigate safety risks associated with the accumulation of unstable intermediates. nih.gov

Automated synthesis platforms, often coupled with flow reactors, can accelerate the discovery of new derivatives and the optimization of reaction conditions. By systematically varying reagents, catalysts, and process parameters, these systems can rapidly explore the chemical space around the this compound scaffold for various applications.

Applications in Organocatalysis (e.g., as a component or precursor for hypervalent iodine catalysts)

Hypervalent iodine compounds are valuable reagents in organic synthesis, acting as environmentally benign alternatives to heavy metal-based oxidants. rsc.org 2-Iodobenzoic acid and its derivatives are common precursors for the in-situ generation of catalytically active hypervalent iodine(III) and iodine(V) species. beilstein-journals.orgrsc.org

Specifically, 2-iodobenzoic acids are used as pre-catalysts for the oxidation of alcohols to aldehydes and ketones, typically using a co-oxidant like Oxone®. beilstein-journals.org As noted earlier, the presence of the electron-withdrawing 5-methoxycarbonyl group decreases the reactivity of the catalyst in these specific reactions. beilstein-journals.org While this may be a limitation for alcohol oxidation, this electronic tuning could be exploited to modulate selectivity in other types of transformations.

Furthermore, 2-iodo-aryl compounds are precursors for chiral hypervalent iodine catalysts used in asymmetric synthesis. tcichemicals.com For instance, chiral catalysts generated in-situ from complex 2-iodo-aryl precursors have been used for enantioselective oxidative coupling reactions, such as spirolactonizations. tcichemicals.com This highlights a significant future perspective for this compound as a potential core structure for developing new, tunable, and selective organocatalysts for asymmetric transformations. beilstein-journals.org

Sustainable and Scalable Production Methodologies

Developing sustainable and scalable methods for producing fine chemicals is a major goal of modern chemistry. For compounds like this compound, this involves moving away from hazardous reagents and multi-step processes with significant waste generation. googleapis.com

A key innovation in this area is the use of recyclable solid catalysts. A patented process for the related 5-iodo-2-methylbenzoic acid utilizes a microporous zeolite catalyst for direct iodination, which can be recovered and reused. google.com This approach avoids the problematic nitration, reduction, and diazotization steps of the Sandmeyer process, representing a greener alternative. googleapis.com

On a broader scale, the chemical industry is exploring the use of bio-based feedstocks. Lignin, a major component of biomass, can be broken down into benzoic acid derivatives. rsc.org Developing pathways to convert these bio-derived platform chemicals into valuable intermediates like this compound could significantly improve the sustainability profile of its entire production chain. Furthermore, research into the catalytic hydrodeoxygenation of benzoic acid derivatives using nickel-supported catalysts is paving the way for upgrading bio-oil model compounds, which could be a long-term strategy for sustainable chemical production. rsc.org

Q & A

Q. Q1. What are the standard synthetic routes for 2-Iodo-5-(methoxycarbonyl)benzoic acid, and how do reaction conditions influence yield and purity?

A1. The synthesis typically involves iodination of a substituted benzoic acid precursor. For example, analogous compounds like 5-Iodo-2-methylbenzoic acid are synthesized via iodination using iodine, an oxidizing agent (e.g., HIO₃), and acetic anhydride under controlled conditions . Key factors include:

- Temperature : Elevated temperatures (80–100°C) enhance reaction rates but may increase side reactions.

- Oxidizing agents : Selectivity for mono-iodination depends on stoichiometric control to avoid poly-iodination .

- Purification : Crystallization or sublimation is critical for achieving >95% purity, as residual iodine or unreacted starting materials can interfere with downstream applications .

Q. Q2. What analytical techniques are essential for characterizing this compound?

A2. Routine characterization includes:

- 1H/13C NMR : To confirm substitution patterns and functional groups (e.g., methoxycarbonyl and iodo positions) .

- Infrared Spectroscopy (IR) : Identifies carbonyl (C=O) stretching (~1700 cm⁻¹) and C-I bonds (~500 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ for C₉H₇IO₄: theoretical 306.94) .

- X-ray Crystallography : Resolves stereochemical ambiguities and crystal packing, critical for material science applications .

Q. Q3. How should this compound be stored to ensure stability?

A3. Stability is influenced by:

- Temperature : Store at 2–8°C in a desiccator to prevent hydrolysis of the methoxycarbonyl group .

- Light Sensitivity : Protect from UV exposure, as iodine substituents can undergo photolytic degradation .

- Incompatibilities : Avoid strong oxidizers (e.g., HNO₃) to prevent decomposition into CO, CO₂, and HI .

Advanced Research Questions

Q. Q4. How does the iodine substituent influence the reactivity of this compound in cross-coupling reactions?

A4. The C-I bond serves as a site for transition metal-catalyzed couplings (e.g., Suzuki-Miyaura or Ullmann reactions). Key considerations:

- Catalyst Selection : Pd(PPh₃)₄ or CuI/ligand systems are effective for aryl-aryl bond formation .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility and reaction efficiency .

- Byproduct Management : HI generated during coupling must be neutralized (e.g., with K₂CO₃) to prevent acid-catalyzed ester hydrolysis .

Q. Table 1: Example Cross-Coupling Optimization

| Catalyst | Solvent | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Pd(PPh₃)₄ | DMF | 78 | 95 | |

| CuI/1,10-Phen | DMSO | 65 | 90 |

Q. Q5. What role does this compound play in metal-organic framework (MOF) synthesis?

A5. The iodine and carboxylate groups enable dual functionality:

- Coordination Sites : Carboxylate binds metal nodes (e.g., Zr⁴+ or Cu²+) to form MOF frameworks .

- Post-Synthetic Modification : The iodine substituent allows further functionalization via halogen exchange or click chemistry .

- Stability : MOFs derived from iodinated benzoates show enhanced thermal stability (>300°C) compared to non-halogenated analogs .

Q. Q6. How can computational methods predict the reactivity and regioselectivity of derivatives of this compound?

A6. Density Functional Theory (DFT) studies provide insights into:

- Electrophilic Substitution : Iodine’s electron-withdrawing effect directs further substitution to the para position relative to the methoxycarbonyl group .

- Reaction Pathways : Activation energies for cross-coupling vs. hydrolysis can be modeled to optimize conditions .

- Solvent Interactions : COSMO-RS simulations predict solubility in mixed solvents (e.g., DCM/MeOH), guiding purification strategies .

Methodological Challenges and Contradictions

Q. Q7. Discrepancies in reported solubility How to resolve inconsistencies?

A7. Solubility varies widely due to:

Q. Q8. Conflicting reports on decomposition products under thermal stress: What factors explain this?

A8. Decomposition pathways depend on:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.